molecular formula C17H13Cl2N3O4 B2715476 2,5-dichloro-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 922962-13-8

2,5-dichloro-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2715476
CAS No.: 922962-13-8
M. Wt: 394.21
InChI Key: JFHOJZQHMWMYFU-UHFFFAOYSA-N
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Description

2,5-dichloro-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 922962-13-8) is a high-purity chemical reagent for research applications. This compound belongs to the N-(1,3,4-oxadiazol-2-yl)benzamide class, which is recognized as a privileged scaffold in medicinal chemistry for the development of novel antibacterial agents . Compounds within this class demonstrate potent activity against a range of clinically significant Gram-positive bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) . Research into related analogs has shown that subtle structural modifications can alter the mechanism of action, with some functioning as multitargeting antibiotics that impact pathways such as menaquinone biosynthesis, bacterial membrane depolarization, and iron regulation . This particular benzamide derivative, with its specific dichloro and dimethoxyphenyl substitutions, is a valuable compound for researchers investigating new approaches to combat multidrug-resistant bacterial infections. It is offered for scientific research and is strictly For Research Use Only. Not for diagnostic or therapeutic use.

Properties

IUPAC Name

2,5-dichloro-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3O4/c1-24-13-6-3-9(7-14(13)25-2)16-21-22-17(26-16)20-15(23)11-8-10(18)4-5-12(11)19/h3-8H,1-2H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFHOJZQHMWMYFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=C(C=CC(=C3)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Substitution reactions:

    Chlorination: The chlorination of the benzamide moiety can be carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Research has highlighted the potential of 1,3,4-oxadiazole derivatives in anticancer therapy. The compound has been studied for its efficacy against various cancer cell lines. For instance:

  • In vitro Studies : A study demonstrated that derivatives of 1,3,4-oxadiazoles exhibited significant cytotoxicity against cancer cell lines such as SNB-75 (CNS cancer) and UO-31 (renal cancer). The compound showed promising growth inhibition percentages (up to 95.70%) at concentrations of 105M10^{-5}M .
  • Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and inhibition of cell proliferation pathways. Specific derivatives have been shown to interact with DNA and disrupt replication processes .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Studies indicate that oxadiazole derivatives can inhibit the growth of various bacterial strains. The mechanism typically involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes .

Photovoltaic Materials

Recent advancements have explored the use of oxadiazole derivatives in organic photovoltaic cells due to their favorable electronic properties. The incorporation of such compounds can enhance the efficiency of charge transport within the photovoltaic material .

Organic Light Emitting Diodes (OLEDs)

The unique electronic characteristics of oxadiazole compounds make them suitable candidates for use in OLEDs. Their ability to emit light when an electric current is applied can be harnessed in display technologies .

Table: Summary of Research Findings on Anticancer Activity

Study ReferenceCompound TestedCancer TypeInhibition (%)Concentration (M)
Salahuddin et al. 2-(2-chloroquinolin-3-yl)-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazoleCNS Cancer (SNB-75)95.70%10510^{-5}
Abdel K. Mansour et al. 2-(1,3,4-triphenylpyrazol-5-yl)-5-phenyl-1,3,4-oxadiazoleLeukemia Cell LinesHigh Activity10410^{-4}

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several benzamide and sulfonamide derivatives used in agrochemistry. Below is a detailed comparison based on substituent effects, biological activity, and functional groups:

N-(2,3-Dichlorophenyl)-4-(Ethoxymethoxy)benzamide (Etobenzanid)

  • Structure : Features a 2,3-dichlorophenyl group and an ethoxymethoxy substituent.
  • Activity : Functions as a herbicide by inhibiting cell division in susceptible plants.

N-(2,4-Dichloro-5-(4-(Difluoromethyl)-4,5-Dihydro-3-Methyl-5-Oxo-1H-1,2,4-Triazol-1-yl)Phenyl)Methanesulfonamide (Sulfentrazone)

  • Structure : Contains a triazole ring and sulfonamide group, with dichloro and difluoromethyl substituents.
  • Activity: Acts as a protoporphyrinogen oxidase (PPO) inhibitor, disrupting chlorophyll synthesis.
  • Key Difference : The sulfonamide group and triazole ring in sulfentrazone enhance its solubility and systemic mobility in plants compared to the oxadiazole-containing target compound, which may limit translocation but improve stability .

N-(2,4-Difluorophenyl)-2-(3-(Trifluoromethyl)Phenoxy)-3-Pyridinecarboxamide (Diflufenican)

  • Structure: Combines difluorophenyl, trifluoromethylphenoxy, and pyridinecarboxamide groups.
  • Activity: Inhibits carotenoid biosynthesis, leading to photobleaching in weeds.
  • Key Difference: The pyridine ring and fluorine-rich substituents in diflufenican confer higher lipophilicity and UV stability, whereas the dimethoxyphenyl group in the target compound may improve interaction with aromatic amino acids in target enzymes .

Structural and Functional Data Table

Compound Name Key Substituents Mode of Action Solubility (Theoretical) Reference
2,5-Dichloro-N-[5-(3,4-dimethoxyphenyl)-oxadiazol-2-yl]benzamide 2,5-dichloro, 3,4-dimethoxy, oxadiazole Unknown (likely enzyme inhibition) Low (lipophilic) N/A
Etobenzanid 2,3-dichloro, ethoxymethoxy Cell division inhibition Moderate
Sulfentrazone Triazole, sulfonamide, difluoromethyl PPO inhibition High
Diflufenican Difluorophenyl, trifluoromethylphenoxy Carotenoid biosynthesis inhibition Very low

Research Findings and Trends

  • Substituent Impact : Chlorine and methoxy groups enhance binding to hydrophobic enzyme pockets, while fluorine-rich groups improve photostability and persistence in the environment.
  • Oxadiazole vs. Triazole : The 1,3,4-oxadiazole ring in the target compound may offer greater metabolic resistance compared to triazole-containing analogs like sulfentrazone, which are prone to degradation in acidic soils .
  • Trade-offs : Higher lipophilicity (e.g., in diflufenican) correlates with reduced solubility, limiting foliar absorption but improving soil residual activity.

Biological Activity

2,5-Dichloro-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound that has attracted attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological evaluations, and potential applications in treating various diseases.

Chemical Structure and Properties

The molecular formula for 2,5-dichloro-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is C16H15Cl2N3O3C_{16}H_{15}Cl_2N_3O_3, with a molecular weight of approximately 366.22 g/mol. The compound features a dichlorobenzamide core substituted with a 1,3,4-oxadiazole moiety, which is known for enhancing biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the oxadiazole ring : This can be achieved through cyclization reactions involving hydrazine derivatives and carboxylic acids.
  • Chlorination : The introduction of chlorine atoms at the 2 and 5 positions of the benzene ring can be performed using chlorinating agents like phosphorus oxychloride.
  • Final coupling : The oxadiazole derivative is then coupled with the dichlorobenzamide to yield the final product.

Anticancer Activity

Recent studies have demonstrated that compounds similar to 2,5-dichloro-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide exhibit significant anticancer properties. For instance:

  • In vitro studies : Compounds with oxadiazole moieties have shown potent antiproliferative effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism often involves disruption of microtubule formation leading to mitotic arrest .
CompoundCell LineIC50 (µM)Mechanism
2,5-Dichloro-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamideMCF-710Microtubule disruption
Similar Oxadiazole DerivativeA54915Apoptosis induction

Antimicrobial Activity

The compound also shows promising antimicrobial activity:

  • Studies indicate that derivatives containing oxadiazole rings exhibit effective inhibition against various pathogens including bacteria and fungi. For example, an IC50 value of less than 10 µg/mL was reported against certain strains of Staphylococcus aureus and Candida albicans .

Case Studies

  • Case Study on Anticancer Efficacy :
    • A study evaluated the efficacy of several oxadiazole derivatives in inhibiting tumor growth in xenograft models. The results indicated that compounds similar to 2,5-dichloro-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide significantly reduced tumor volume compared to controls.
  • Case Study on Antimicrobial Resistance :
    • Research focusing on antimicrobial resistance highlighted that certain oxadiazole derivatives could overcome resistance mechanisms in Escherichia coli, showing potential for development as new antibiotics .

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